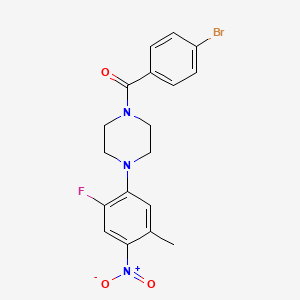
1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-bromobenzoyl group and a 2-fluoro-5-methyl-4-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 4-bromobenzoyl chloride: This can be achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic substitution: The 4-bromobenzoyl chloride is then reacted with piperazine to form 1-(4-bromobenzoyl)piperazine.
Introduction of the 2-fluoro-5-methyl-4-nitrophenyl group: This step involves the reaction of 1-(4-bromobenzoyl)piperazine with 2-fluoro-5-methyl-4-nitrobenzene under suitable conditions, often using a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction of the nitro group: 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-aminophenyl)piperazine.
Substitution of the bromine atom: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound can be used to study the interactions of substituted piperazines with biological targets such as receptors and enzymes.
Material Science: It may be used in the synthesis of novel polymers and materials with specific electronic or photonic properties.
作用机制
The mechanism of action of 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The presence of the bromobenzoyl and nitrophenyl groups can influence its binding affinity and specificity.
相似化合物的比较
- 1-(4-chlorobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine
- 1-(4-bromobenzoyl)-4-(2-chloro-5-methyl-4-nitrophenyl)piperazine
- 1-(4-bromobenzoyl)-4-(2-fluoro-5-methyl-4-aminophenyl)piperazine
Uniqueness: 1-(4-Bromobenzoyl)-4-(2-fluoro-5-methyl-4-nitrophenyl)piperazine is unique due to the specific combination of substituents on the piperazine ring, which can confer distinct chemical and biological properties. The presence of both a bromobenzoyl and a fluoro-nitrophenyl group can enhance its reactivity and potential interactions with biological targets.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
属性
IUPAC Name |
(4-bromophenyl)-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFN3O3/c1-12-10-17(15(20)11-16(12)23(25)26)21-6-8-22(9-7-21)18(24)13-2-4-14(19)5-3-13/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRYQDMWNEACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])F)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5003446.png)
![N-{2-methoxy-4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5003450.png)
![2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5003457.png)
![2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE](/img/structure/B5003461.png)
![5-[benzyl(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol hydrochloride](/img/structure/B5003464.png)
![2-chloro-4-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5003474.png)
![3-[[4-[(E)-[3-[(3-nitrophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B5003486.png)
![N-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}acetamide](/img/structure/B5003489.png)
![4-[(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)(4-HYDROXYPHENYL)METHYL]-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B5003497.png)
![2-[(E)-3-chlorobut-2-enyl]isoindole-1,3-dione](/img/structure/B5003500.png)
![4-(4-bromophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5003516.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylpropanamide](/img/structure/B5003524.png)
![3-methoxy-2-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5003542.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
